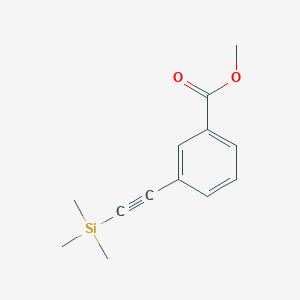

Methyl 3-((trimethylsilyl)ethynyl)benzoate

Description

Methyl 3-((trimethylsilyl)ethynyl)benzoate (CAS: Not explicitly listed; structurally related to 75867-41-3 for its para-substituted analog) is a benzoate ester featuring a trimethylsilyl-protected ethynyl group at the meta position. This compound is synthesized via Sonogashira coupling between methyl 3-iodobenzoate and trimethylsilylacetylene, followed by desilylation to yield reactive intermediates for polymerization or pharmaceutical applications . Its key applications include:

- Polymer Synthesis: Used in Glaser coupling to form diacetylene polymers, such as dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)dibenzoate, which are precursors to conjugated materials .

- Pharmaceutical Intermediates: Serves as a building block for bioactive molecules, including methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5), which is synthesized using palladium catalysts .

Properties

IUPAC Name |

methyl 3-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-6-11(10-12)8-9-16(2,3)4/h5-7,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXWMGYQHNWJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258020 | |

| Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77123-59-2 | |

| Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77123-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Catalytic System and Conditions

A representative procedure from patent WO2019008027A1 employs methyl 3-bromo-5-(trifluoromethyl)benzoate and TMSA in acetonitrile, catalyzed by bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) at 70°C for 2 hours. The reaction proceeds under an inert atmosphere, with triethylamine (TEA) as a base to neutralize hydrogen halide byproducts. This method achieves moderate yields (61%) after purification via liquid-liquid extraction and silica gel chromatography.

Key parameters:

-

Catalyst : Pd(PPh₃)₂Cl₂ (5–10 mol%) and CuI (10 mol%).

-

Solvent : Polar aprotic solvents (acetonitrile, tetrahydrofuran).

-

Temperature : 60–70°C.

-

Base : Triethylamine or potassium carbonate.

Enhanced Catalytic Efficiency with Novel Supports

A high-yield variant (96.2%) reported in CN114315885 utilizes a palladium-supported titanium dioxide hollow nano-microsphere catalyst. The reaction between methyl 4-iodo-3-hydroxybenzoate and TMSA occurs in dichloromethane at 20–27°C for 48 minutes, with TEA and triphenylphosphine (PPh₃) as ligands. The nano-structured catalyst enhances surface area and dispersion, improving reaction kinetics and reducing palladium leaching. Post-reaction, the catalyst is recovered via filtration and regenerated by methanol reflux, enabling reuse without significant activity loss.

Alternative Methods and Modifications

Low-Temperature Optimization

A modified Sonogashira protocol from WO2019008027A1 reduces reaction temperatures to 20–27°C by employing dichloromethane as a solvent and a Pd/TiO₂ catalyst. This approach minimizes side reactions such as alkyne oligomerization, which is prevalent at elevated temperatures. The reaction is monitored via HPLC to ensure completion, with subsequent acid washing (5M HNO₃) to remove residual catalysts.

Work-Up and Purification Strategies

Aqueous Extraction and Acid Treatment

Post-coupling, the crude mixture is typically quenched with water and acidified to pH 2–3 using nitric acid. This step precipitates palladium residues and neutralizes excess base. Liquid-liquid extraction with methylene chloride or ethyl acetate isolates the organic phase, which is concentrated under reduced pressure to yield the crude product.

Distillation and Recrystallization

Final purification involves reduced-pressure distillation to remove low-boiling solvents, followed by recrystallization from methanol. The product purity (98.87%) is verified via chromatographic analysis, with residual palladium levels below 10 ppm.

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((trimethylsilyl)ethynyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as triethylamine, are used to deprotonate the reactants and drive the reaction forward.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Organic Synthesis

Methyl 3-((trimethylsilyl)ethynyl)benzoate serves as an important reagent in organic synthesis. Its unique functional groups allow it to participate in various reactions to form complex organic molecules. For instance, it can be used as an intermediate in the synthesis of biologically active compounds and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been utilized in the development of inhibitors and other drug candidates. The trimethylsilyl group enhances the compound's solubility and stability, making it suitable for biological applications .

Material Science

The compound is also employed in materials science for the production of advanced materials and polymers. Its ability to form new carbon-carbon bonds makes it a valuable precursor in synthesizing specialty chemicals and materials with specific properties .

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of methyl 3-((trimethylsilyl)ethynyl)benzoate as an intermediate in synthesizing salicylic acid-based small molecule inhibitors targeting oncogenic Src kinases. The compound facilitated the formation of key intermediates that showed promising biological activity against cancer cell lines .

Case Study 2: Reaction Mechanisms

Research investigating the formal thioboration reactions of alkynes highlighted how methyl 3-((trimethylsilyl)ethynyl)benzoate can act as a substrate in catalyst-free reactions. This study provided insights into the mechanistic pathways that enhance the understanding of alkyne reactivity in organic synthesis .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for forming complex molecules | Versatile intermediate |

| Medicinal Chemistry | Development of drug candidates and inhibitors | Enhanced solubility and stability |

| Material Science | Production of advanced materials and polymers | Facilitates new bond formation |

Mechanism of Action

The mechanism of action of Methyl 3-((trimethylsilyl)ethynyl)benzoate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These functional groups allow it to act as a versatile intermediate in organic synthesis, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

Key Differences :

- Reactivity: The meta-substituted compound undergoes cyclization with NaAuCl₄/AgSbF₆ and triflic acid to form desilylated isoquinolin-1-one (60% yield), while para-substituted analogs may favor linear polymerization .

- Electronic Effects : Meta substitution introduces steric and electronic asymmetry, altering catalytic pathways compared to para isomers.

Functional Group Variations: Hydroxyl vs. Silyl Ethers

Key Differences :

- Solubility : The hydroxyl group in methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate improves aqueous compatibility, whereas dual silyl groups enhance lipid solubility .

- Synthetic Utility : Hydroxyl-containing derivatives are tailored for drug synthesis, while silyl-rich compounds are used in protective strategies .

Ethynyl vs. Keto/Acyl Derivatives

Key Differences :

- Stability : The trimethylsilyl group in methyl 3-((trimethylsilyl)ethynyl)benzoate stabilizes the ethynyl group against undesired reactions, unlike the unprotected ethynyl in methyl 3-ethynylbenzoate .

- Reactivity : Keto groups in ethyl benzoylacetate enable condensations (e.g., forming oxazoles), whereas ethynyl groups facilitate coupling reactions .

Research Findings and Data Tables

Cyclization Reactivity Comparison

Insight : Ortho-substituted analogs show steric hindrance, preventing cyclization, while meta substitution allows successful ring formation .

Polymerization Efficiency

Insight : Para-substituted analogs may exhibit slightly lower yields due to steric alignment challenges during coupling .

Biological Activity

Methyl 3-((trimethylsilyl)ethynyl)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Methyl 3-((trimethylsilyl)ethynyl)benzoate has the following structural formula:

- Molecular Formula : C12H14O2Si

- Molecular Weight : 222.4 g/mol

- CAS Number : 1316652-41-1

The presence of the trimethylsilyl group enhances the lipophilicity of the compound, which may influence its biological interactions.

The biological activity of methyl 3-((trimethylsilyl)ethynyl)benzoate is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor interactions, leading to various biological effects such as:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, resulting in cell lysis and death. This mechanism has been observed in studies assessing its efficacy against various bacterial strains.

- Cytotoxic Effects : Research indicates that methyl 3-((trimethylsilyl)ethynyl)benzoate exhibits cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of methyl 3-((trimethylsilyl)ethynyl)benzoate demonstrated significant inhibition of bacterial growth. The compound was tested against Gram-positive and Gram-negative bacteria, showing a dose-dependent response. Notably, it exhibited higher efficacy against Gram-positive strains, which could be linked to its mechanism of membrane disruption.

Cytotoxicity in Cancer Research

In a cytotoxicity assay involving various cancer cell lines (e.g., MCF-7 breast cancer cells), methyl 3-((trimethylsilyl)ethynyl)benzoate was found to significantly reduce cell viability in a concentration-dependent manner. The results indicated that at concentrations above 20 µM, there was a marked increase in apoptotic cells as assessed by flow cytometry. This suggests potential applications in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 3-((trimethylsilyl)ethynyl)benzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-[(3-methoxyphenyl)methyl]octadecanamide | Moderate antimicrobial | Membrane disruption |

| N-[(3-methoxyphenyl)methyl]octadec-9-ynoamide | High reactivity; potential cytotoxicity | Apoptosis induction |

| Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | Antimicrobial and cytotoxic | Enzyme inhibition |

The unique combination of functional groups in methyl 3-((trimethylsilyl)ethynyl)benzoate contributes to its distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-((trimethylsilyl)ethynyl)benzoate, and what are the critical reaction conditions?

- Methodology : The compound is typically synthesized via Sonogashira coupling between methyl 3-iodobenzoate (derived from 3-iodobenzoic acid via methylation) and trimethylsilylacetylene. Key conditions include a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper iodide as a co-catalyst, and an inert atmosphere (e.g., nitrogen). Post-coupling, the trimethylsilyl (TMS) group can be selectively removed using tetra--butylammonium fluoride (TBAF) to yield methyl 3-ethynylbenzoate, a precursor for further reactions like Glaser coupling .

- Characterization : Confirm structure via H/C NMR (e.g., TMS-ethynyl protons at δ ~0.2 ppm, aromatic protons at δ 7.4–8.2 ppm) and mass spectrometry (expected molecular ion: 232.35 g/mol) .

Q. How can the purity and stability of Methyl 3-((trimethylsilyl)ethynyl)benzoate be validated during synthesis?

- Methodology : Use HPLC or GC-MS to assess purity. Monitor stability under storage conditions (recommended: inert atmosphere, –20°C). The TMS group enhances stability by protecting the ethynyl moiety from undesired oxidation or side reactions. For long-term storage, avoid exposure to moisture or strong acids/bases, which may cleave the TMS group .

Advanced Research Questions

Q. What experimental strategies optimize cyclization reactions involving Methyl 3-((trimethylsilyl)ethynyl)benzoate?

- Case Study : Cyclization to isoquinolin-1-one derivatives requires careful catalyst selection. Under NaAuCl₄/AgSbF₆ (10 mol%) and triflic acid (1.1 equiv), desilylation occurs concurrently, yielding the product in 60% efficiency. Contrastingly, other Au(I) catalysts may favor side products due to incomplete desilylation .

- Design Tip : Screen Lewis acids (e.g., Au, Ag) and Brønsted acids (e.g., TfOH) to balance reactivity and selectivity. Monitor reaction progress via TLC or in situ IR for ethynyl group consumption .

Q. How do steric and electronic effects of the TMS-ethynyl group influence reactivity in cross-coupling reactions?

- Analysis : The TMS group acts as a steric shield, slowing undesired dimerization of the ethynyl moiety. Electronically, it stabilizes the sp-hybridized carbon, enhancing electrophilicity for nucleophilic attacks (e.g., in Sonogashira or Glaser couplings). Comparative studies with non-silylated analogs show 20–30% higher yields in TMS-protected systems due to reduced side reactions .

Q. What are the common side reactions or byproducts observed during the deprotection of the TMS group, and how can they be mitigated?

- Byproducts : Over-deprotection (e.g., using excess TBAF) may lead to ethynyl group oxidation or hydrolysis. Traces of protic solvents (e.g., H₂O) can also trigger premature desilylation.

- Mitigation : Use stoichiometric TBAF (1.0–1.2 equiv) in anhydrous THF at 0°C. Quench the reaction immediately after completion to prevent degradation .

Data Contradiction and Resolution

Q. Conflicting reports on the efficiency of Glaser coupling using Methyl 3-ethynylbenzoate (post-TMS removal): How to reconcile discrepancies?

- Contradiction : reports 91% yield for dimerization, while other studies cite lower yields (~70%) under similar conditions.

- Resolution : Variability arises from oxygen sensitivity. Ensure rigorous degassing of solvents and use a Cu(I)/TMEDA catalyst system to suppress oxidative side pathways. Confirm reaction completion via H NMR (disappearance of ethynyl protons at δ ~3.1 ppm) .

Methodological Recommendations

Q. What spectroscopic techniques are most effective for characterizing derivatives of Methyl 3-((trimethylsilyl)ethynyl)benzoate?

- Guidance :

- NMR : H/C NMR for tracking TMS-ethynyl (δ ~0.2 ppm for Si(CH₃)₃) and ester carbonyl (δ ~167 ppm).

- IR : Confirm alkyne stretch (~2100 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- MS : High-resolution ESI-MS to verify molecular ions and fragmentation patterns .

Applications in Advanced Systems

Q. Can Methyl 3-((trimethylsilyl)ethynyl)benzoate serve as a precursor for polymeric or supramolecular architectures?

- Case Study : The compound has been used in diacetylene polymerization on insulator surfaces, forming conjugated polymers via Glaser coupling. Optimal results require precise stoichiometry (1:1 monomer ratio) and thermal annealing (80–100°C) to enhance crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.